穆塞拉林 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

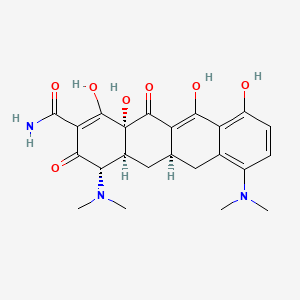

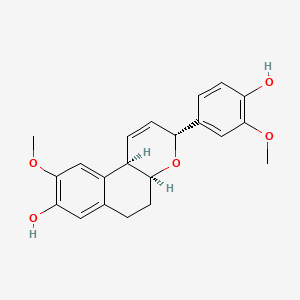

Musellarin B is a natural compound extracted from the aerial parts of Musella lasiocarpa . It has a molecular weight of 354.40 g/mol and is known for its cytotoxic properties against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 .

Synthesis Analysis

The total synthesis of Musellarin B has been achieved through a series of steps, including Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves the Heck coupling of aryldiazonium salt to introduce the aryl on the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis

The molecular structure of Musellarin B is complex, and its analysis requires advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Musellarin B are complex and require a deep understanding of organic chemistry. Key reactions include the Achmatowicz rearrangement, Kishi reduction, Friedel-Crafts cyclization, and Heck coupling .Physical And Chemical Properties Analysis

Musellarin B is a compound with a molecular weight of 354.4 and a formula of C21H22O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

Phytoalexin Activity

Musellarin B, as a phenylphenalenone, is part of a class of compounds known as phytoalexins which are produced by plants in response to stress or pathogen attack . These compounds are crucial in the defense mechanisms of plants, particularly in the Musaceae family, which includes banana species. The presence of Musellarin B in the seed coats of Musella lasiocarpa suggests its role in protecting the plant against various pathogens.

Anti-inflammatory Properties

Diarylheptanoid derivatives, such as Musellarin B, have been reported to exhibit significant anti-inflammatory activities . This property can be harnessed in the development of new anti-inflammatory drugs, especially considering the unique structural features of Musellarin B, which include a furo[3,2-c]pyran ring.

Anticancer Potential

The unique carbon skeleton of Musellarin B, which includes diarylheptanoid (DH) derivatives, has been associated with pro-apoptotic and anticancer activities . Research into Musellarin B could lead to the development of novel anticancer agents, particularly due to its potential to induce programmed cell death in cancer cells.

Anti-influenza Activity

Musellarin B’s classification as a DH derivative also points to its potential anti-influenza properties . The exploration of its efficacy against various strains of the influenza virus could contribute to the creation of new antiviral medications.

Antiemetic Effects

The pharmacological profile of diarylheptanoids includes antiemetic activities, which prevent or alleviate nausea and vomiting . Musellarin B could be studied further for its potential use in treating nausea, especially in chemotherapy-induced cases.

Estrogenic Activities

Some diarylheptanoids have been found to exhibit estrogenic activities, which means they can mimic the effects of estrogen in the body . Musellarin B could be a candidate for hormone replacement therapy research, offering a potential natural alternative to synthetic estrogens.

Biosynthetic Pathway Studies

Understanding the biosynthesis of phenylphenalenones and diarylheptanoids is crucial for exploiting their full potential. Musellarin B, found in Musella lasiocarpa , provides a model system to study these pathways, which could lead to the discovery of new compounds with similar or enhanced activities .

Synthetic Methodologies

The total synthesis of Musellarin B has been achieved, which allows for the exploration of its structure-activity relationship and the development of derivatives with potentially improved biological activities .

安全和危害

作用机制

Target of Action

Musellarin B, a diarylheptanoid derivative, has been found to exhibit cytotoxicity towards several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . These cell lines represent a variety of cancers, suggesting that Musellarin B may have broad-spectrum anticancer activity.

Mode of Action

It is known to be cytotoxic, indicating that it likely interacts with cellular components in a way that inhibits cell growth or induces cell death

Biochemical Pathways

Musellarin B is a type of diarylheptanoid (DH), a class of compounds that have been shown to exhibit diverse pharmacological activities . DHs are suggested to serve as precursors in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products that play an important role in the natural defense system of banana species (Musaceae) against multiple pathogens . The biosynthetic pathways for the formation of PPs and DHs are still being investigated .

Result of Action

Musellarin B has been found to exhibit cytotoxic effects on several human tumor cell lines . This suggests that the compound may interfere with cellular processes in a way that inhibits cell growth or induces cell death.

Action Environment

As a natural product derived from the seed coats of musella lasiocarpa, the chinese dwarf banana , it is likely that factors such as temperature, pH, and light exposure could potentially affect its stability and activity

属性

IUPAC Name |

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMOHZJLHPQOV-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)